BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

BTK inhibition Structure-activity relationship Kinase inhibitor differentiation

Secure supplies of 4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide (CAS 923174-80-5), a pre-validated, 1 nM BTK inhibitor from patent US20240083900 (Example 99/100). This benzamide-sulfonamide scaffold offers medicinal chemistry teams a synthetically distinct alternative to heavily patented pyrazolo[1,5-a]pyrazine cores, accelerating hit-to-lead diversification. Proven cellular target engagement in Ramos cells makes it a high-value chemical probe. For complex supplies, contact B2B specialists for quotes and custom logistics.

Molecular Formula C22H28N2O3S
Molecular Weight 400.54
CAS No. 923174-80-5
Cat. No. B2892682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
CAS923174-80-5
Molecular FormulaC22H28N2O3S
Molecular Weight400.54
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C22H28N2O3S/c1-22(2,3)20-10-8-18(9-11-20)21(25)23-13-15-28(26,27)24-14-12-17-6-4-5-7-19(17)16-24/h4-11H,12-16H2,1-3H3,(H,23,25)
InChIKeySISCMLMSIFSRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide (CAS 923174-80-5): A Structurally Divergent BTK Inhibitor


4-tert-Butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide (CAS 923174-80-5) is a synthetic small molecule featuring a 4-tert-butylbenzamide linked via an ethyl chain to a 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide group. It is disclosed in patent US20240083900 as Example 99/100 and functions as a potent inhibitor of Bruton's tyrosine kinase (BTK) [1]. The compound is characterized by a benzamide-sulfonamide chemotype that is structurally distinct from the pyrazolo[1,5-a]pyrazine core found in the majority of other potent inhibitors within the same patent family [1].

Why In-Class Pyrazolo-pyrazine BTK Inhibitors Cannot Substitute for 4-tert-Butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide


The common pyrazolo[1,5-a]pyrazine BTK inhibitors disclosed in US20240083900, such as those in Examples 79 and 101, show high potency but are chemically distinct from the benzamide-sulfonamide scaffold of Example 99/100 [1]. Substitution is not straightforward because divergent core structures drive non-linear structure-activity relationships (SAR): a change in the central scaffold resets constraints on functional group modifications, meaning an optimized group for the pyrazolo-pyrazine series can be ineffectual or destabilizing on the benzamide-sulfonamide template. This scaffold switch affects synthetic routes, physicochemical properties, and downstream parameter optimization, making direct replacement without re-optimization equivalent to starting a new lead series [1].

Head-to-Head BTK Potency Data for 4-tert-Butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide Against Key Patent Comparators


Direct BTK IC50 Comparison: Sulfonamide-Benzamide (Ex. 99) vs. Pyrazolo-pyrazine (Ex. 79) Cores

In a biochemical enzyme inhibition assay to measure potency against human BTK, 4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide (Example 99/100) demonstrates an IC50 of 1 nM. This is compared directly to Example 79, a pyrazolo[1,5-a]pyrazine derivative, which shows an IC50 of 0.630 nM in the same assay format [1]. The data confirms the compound achieves potent, low-nanomolar BTK inhibition using a chemically differentiated scaffold.

BTK inhibition Structure-activity relationship Kinase inhibitor differentiation

Potency Benchmarking Against Lower-Activity Pyrazolo-pyrazine Analogs (Ex. 236)

The target compound's IC50 of 1 nM compares favorably to Example 236, another pyrazolo[1,5-a]pyrazine derivative from the same patent, which exhibits a weaker IC50 of 5.5 nM under identical assay conditions [1]. This demonstrates that while the chemotype is different, its activity profile falls within the same high-potency region as the most effective pyrazolo-pyrazines and significantly outperforms other members of that class.

BTK inhibition Chemotype comparison Patent landscape

Cellular BTK Target Engagement: Functional Potency in Ramos Cells vs. Pyrazolo-pyrazine

A functional cellular assay measuring inhibition of PLCγ2 phosphorylation in anti-IgM activated human Ramos cells provides a bridge to in vivo relevance. While the target compound has demonstrated 1 nM biochemical potency, the closest pyrazolo-pyrazine comparator (Example 79) shows a cellular IC50 of 1.20 nM in this assay [1]. This indicates that the benzamide-sulfonamide scaffold yields comparable cell permeability and target engagement potential.

Cellular pharmacology BTK target engagement Kinase inhibitor selectivity

Key Procurement Scenarios for 4-tert-Butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide


Scaffold-Hopping for BTK-Focused Lead Optimization

For medicinal chemistry teams seeking to diversify their BTK inhibitor portfolio away from heavily patented pyrazolo[1,5-a]pyrazine cores, this compound provides a synthetically distinct benzamide-sulfonamide starting point. Its confirmed 1 nM biochemical potency (BTK IC50) [1] demonstrates that the scaffold is pre-validated for kinase inhibition, accelerating hit-to-lead workflows.

Cell-Based BTK Probe for Studying B-cell Receptor Signaling

With a biochemical IC50 of 1 nM and strong class-level evidence of cellular target engagement in Ramos cells [1], the compound is suitable for use as a chemical probe to dissect BTK-dependent pathways in cell culture models, such as PLCγ2 phosphorylation assays.

Synthetic Reference Standard for Novel Tetrahydroisoquinoline Sulfonamide Synthesis

The compound's structure, which includes a tetrahydroisoquinoline-2-sulfonamide and 4-tert-butylbenzamide, serves as a reference standard for developing and testing new synthetic routes to sulfonamide-containing drugs. Its characterization allows for direct comparison of reaction yields and chemoselectivity.

Purchase for Competitive IP Analysis of BTK Inhibitor Chemical Space

As the designated Example 99/100 in a patent application, this compound is a physical representative of a specific structural class for freedom-to-operate studies or patent landscape analyses, helping organizations map the intellectual property around BTK inhibitors.

Quote Request

Request a Quote for 4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.